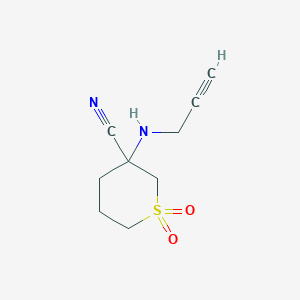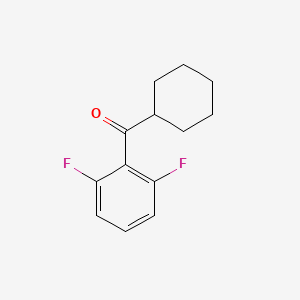
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene
概要
説明
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is an organic compound that belongs to the class of halogenated aromatic ethers This compound is characterized by the presence of bromine, chlorine, and methoxy-benzyloxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxy-benzyl alcohol.
Halogenation: The benzene ring is halogenated using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the ring.
Etherification: The methoxy-benzyloxy group is introduced through an etherification reaction, where the hydroxyl group of 4-methoxy-benzyl alcohol reacts with a suitable halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the methoxy-benzyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and binding affinity in various chemical and biological systems.
類似化合物との比較
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: Similar structure but lacks the benzyloxy group.
4-Bromo-1-chloro-2-methoxybenzene: Similar structure but lacks the benzyloxy group.
4-Bromo-1-chloro-2-(4-methoxyphenoxy)benzene: Similar structure but has a phenoxy group instead of a benzyloxy group.
Uniqueness
4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene is unique due to the presence of both bromine and chlorine atoms along with the methoxy-benzyloxy group. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
特性
IUPAC Name |
4-bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDBAFCRZXNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid](/img/structure/B7894025.png)
![Methyl 2-[(2-fluorophenyl)methoxy]acetate](/img/structure/B7894026.png)







![5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one](/img/structure/B7894088.png)


